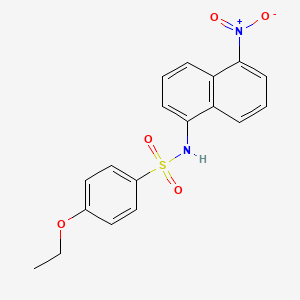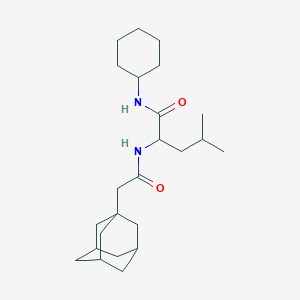![molecular formula C20H24N2O2S B4083706 3-methyl-N-[4-phenyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]butanamide](/img/structure/B4083706.png)
3-methyl-N-[4-phenyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]butanamide
Übersicht
Beschreibung
3-methyl-N-[4-phenyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]butanamide is a synthetic compound that belongs to the class of synthetic cannabinoids. It is commonly known as THJ-018 and is used in scientific research for its potential to interact with the cannabinoid receptors in the brain.
Wirkmechanismus
THJ-018 acts as a partial agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. When THJ-018 binds to these receptors, it activates them and produces a range of effects, including altered mood, perception, and behavior. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
THJ-018 has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased heart rate and blood pressure, decreased body temperature, and altered levels of neurotransmitters in the brain. The compound has also been shown to produce analgesic and anti-inflammatory effects, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
THJ-018 has several advantages for use in scientific research, including its high potency and selectivity for the CB1 and CB2 receptors. However, there are also several limitations to using this compound, including its potential for abuse and its lack of specificity for other receptor targets. Additionally, the long-term effects of this compound on the brain and body are still not well understood.
Zukünftige Richtungen
There are several potential future directions for research on THJ-018. One area of focus is the development of more selective synthetic cannabinoids that target specific receptor subtypes. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and body, particularly in relation to addiction and withdrawal. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, including their use in the treatment of pain, inflammation, and anxiety disorders.
Wissenschaftliche Forschungsanwendungen
THJ-018 is primarily used in scientific research to study the interaction between synthetic cannabinoids and the cannabinoid receptors in the brain. This compound has been shown to bind to the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. Research studies have focused on the potential therapeutic benefits of this compound, including its ability to reduce pain, inflammation, and anxiety.
Eigenschaften
IUPAC Name |
3-methyl-N-[4-phenyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-14(2)12-17(23)21-19-18(20(24)22-10-6-7-11-22)16(13-25-19)15-8-4-3-5-9-15/h3-5,8-9,13-14H,6-7,10-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLSNRYSSRSMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-fluorophenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4083625.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4083633.png)
![N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4083647.png)
![4-chloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4083648.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4083650.png)

![2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4083664.png)
![2-(4-bromophenyl)-3-(2-thienyl)-2-azaspiro[3.4]octan-1-one](/img/structure/B4083671.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B4083685.png)
![N-(3-isopropoxypropyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4083688.png)
![4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-2-methyl-1(2H)-phthalazinone](/img/structure/B4083696.png)

![7-(difluoromethyl)-5-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4083713.png)
![ethyl 2-{4-[ethyl(2-thienylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4083732.png)